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molecular formula C12H11N3O5 B8731719 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 825619-25-8

1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B8731719
M. Wt: 277.23 g/mol
InChI Key: SRSVRMAMDRRJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977477B2

Procedure details

A mixture of 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester (15.9 g, 52 mmol) in 2 M aqueous NaOH/MeOH (1:1, 400 ml) was stirred at ambient temperature for 14 h. Volatile materials were removed in vacuo, the residue dissolved in EtOAc (200 ml), water (100 ml) added and the mixture taken to pH 3 using 1M aqueous HCl. The layers were separated and the organic portion washed with saturated aqueous sodium hydrogen carbonate. EtOAc was added to the aqueous layer which was acidified to pH 3-4, and the combined organic portions dried (MgSO4) and reduced in vacuo to give 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid (13 g, 86%) as a white solid. (LC/MS: Rt 2.63, [M+H]+ 292).
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][N:8]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[N:7]=1)=[O:5])C>[OH-].[Na+].CO>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][N:8]2[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:6]([C:4]([OH:5])=[O:3])=[N:7]2)=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])CC1=CC=C(C=C1)OC
Name
NaOH MeOH
Quantity
400 mL
Type
solvent
Smiles
[OH-].[Na+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile materials were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (200 ml)
ADDITION
Type
ADDITION
Details
water (100 ml) added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic portion washed with saturated aqueous sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
EtOAc was added to the aqueous layer which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions dried (MgSO4)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C(=C2)[N+](=O)[O-])C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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